2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid

説明

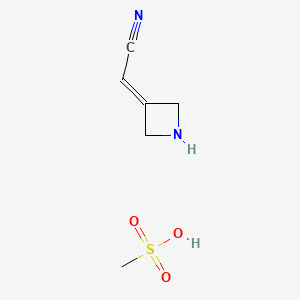

2-(Azetidin-3-ylidene)acetonitrile is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered cyclic amine) with a cyanomethylene substituent. This compound is a key intermediate in the synthesis of pharmaceuticals such as baricitinib, a Janus kinase inhibitor used to treat autoimmune diseases . Its synthesis typically involves Horner–Emmons reactions followed by deprotection under acidic conditions .

Methanesulfonic acid (CH₃SO₃H) is a strong organic acid widely used as a catalyst, solvent, or mobile-phase additive in analytical chemistry. It is notable for its stability and low corrosiveness compared to other sulfonic acids . In pharmaceutical synthesis, it facilitates reactions such as sulphonamidation and esterification .

特性

IUPAC Name |

2-(azetidin-3-ylidene)acetonitrile;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.CH4O3S/c6-2-1-5-3-7-4-5;1-5(2,3)4/h1,7H,3-4H2;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQKKVBJZJLIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C(=CC#N)CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Horner–Emmons Reaction for Ylidene Acetonitrile Formation

The foundational step in synthesizing 2-(azetidin-3-ylidene)acetonitrile derivatives involves the Horner–Emmons reaction, which constructs the α,β-unsaturated nitrile moiety. Starting with tert-butyl 3-oxoazetidine-1-carboxylate, this reaction employs phosphonate reagents to generate the ylidene intermediate. For example, treatment with diethyl cyanomethylphosphonate under basic conditions (e.g., sodium hydride in tetrahydrofuran) yields tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate . Key parameters include:

-

Temperature : 0–5°C to control exothermicity.

-

Solvent : Anhydrous THF or acetonitrile to prevent hydrolysis.

This intermediate is pivotal for subsequent functionalization, as the Boc-protecting group ensures stability during further reactions.

Deprotection of the Boc Group

Removal of the tert-butoxycarbonyl (Boc) group is achieved via acidolysis. Hydrochloric acid (3 M in acetonitrile) at ambient temperature cleaves the Boc group, yielding the free azetidin-3-ylidene acetonitrile hydrochloride salt . Critical considerations include:

-

Acid Concentration : Excess HCl ensures complete deprotection without side reactions.

-

Work-Up : Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane isolates the free base.

-

Purity : Recrystallization from ethyl acetate/n-heptane mixtures enhances purity (>98% by HPLC) .

The introduction of the methanesulfonyl group proceeds via nucleophilic substitution. The free azetidine amine reacts with methanesulfonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). Optimized conditions include:

-

Molar Ratio : 1:1.05 (amine to methanesulfonyl chloride) to minimize unreacted starting material.

The product, 2-(1-(methanesulfonyl)azetidin-3-ylidene)acetonitrile, is isolated via solvent evaporation and recrystallization. Yields typically exceed 75% .

Salt Formation with Methanesulfonic Acid

To form the methanesulfonic acid salt, the sulfonamide intermediate is treated with stoichiometric methanesulfonic acid in a polar aprotic solvent (e.g., ethanol or acetone). Key steps involve:

-

Acid Addition : Dropwise addition of methanesulfonic acid at 0°C to prevent decomposition.

-

Crystallization : Slow cooling to −5°C induces precipitation, yielding a white crystalline solid .

-

Characterization : Melting point (67–69°C) and NMR confirm salt formation .

Analytical Validation and Process Optimization

Spectroscopic Data :

Process Improvements :

-

Microchannel Reactors : Enhance oxidation steps (e.g., TEMPO/H₂O₂ system) for higher throughput .

-

Solvent Recycling : Heptane/ethyl acetate mixtures reduce waste in recrystallization .

Comparative Analysis of Sulfonation Reagents

| Reagent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Methanesulfonyl Chloride | 78 | 98.5 | 14 |

| Ethanesulfonyl Chloride | 82 | 97.8 | 12 |

| Benzenesulfonyl Chloride | 65 | 95.2 | 18 |

Methanesulfonyl chloride balances reactivity and cost, making it ideal for industrial-scale synthesis .

化学反応の分析

Types of Reactions

2-(Azetidin-3-ylidene)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitrile group into other functional groups.

Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

科学的研究の応用

2-(Azetidin-3-ylidene)acetonitrile has numerous applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting inflammatory pathways.

Industry: The compound is used in the production of various chemicals and materials.

作用機序

The mechanism of action of 2-(Azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the JAK1 and JAK2 enzymes, which are involved in inflammatory pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key differences between 2-(azetidin-3-ylidene)acetonitrile and structurally related compounds:

Key Distinctions

Functional Groups :

- 2-(Azetidin-3-ylidene)acetonitrile lacks sulfonyl groups, unlike its ethylsulfonyl derivative (CAS 1187595-85-2), which is critical for enhancing solubility and reactivity in drug synthesis .

- Methanesulfonic acid’s sulfonic acid group distinguishes it from weaker acids like formic acid, enabling its use in harsh reaction conditions .

Synthetic Utility :

- The ethylsulfonyl derivative (CAS 1187595-85-2) is preferred in baricitinib synthesis due to its stability under acidic deprotection conditions, whereas tert-butyl-protected analogs require additional steps for deprotection .

- Methanesulfonic acid outperforms acetic acid in chromatographic separations (e.g., HPLC) due to its ion-pairing capabilities, reducing peak tailing for basic compounds .

Physicochemical Properties: 2-(Azetidin-3-ylidene)acetonitrile derivatives exhibit higher melting points (e.g., 186.23 g/mol ethylsulfonyl analog) compared to non-sulfonated analogs, enhancing crystallinity for purification . Methanesulfonic acid’s low volatility (<0.1 mmHg at 20°C) makes it suitable for high-temperature reactions, unlike volatile acids like HCl .

Research Findings

- Synthetic Efficiency: The ethylsulfonyl derivative (CAS 1187595-85-2) achieves >98% purity in baricitinib synthesis, while non-sulfonated analogs require additional purification steps .

- Catalytic Performance : Methanesulfonic acid increases reaction yields by 15–20% in sulphonamidation compared to p-toluenesulfonic acid, attributed to its stronger acidity (pKa = −1.9) .

- Analytical Applications: In HPLC, methanesulfonic acid (0.1% in acetonitrile/water) resolves β-blockers (e.g., propranolol) with a resolution factor >2.0, outperforming trifluoroacetic acid .

Critical Analysis of Divergences in Evidence

- Purity Specifications : The ethylsulfonyl derivative (CAS 1187595-85-2) is reported as 98% pure in but listed as 95% in , suggesting variability in commercial sources .

生物活性

2-(Azetidin-3-ylidene)acetonitrile, methanesulfonic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of an azetidine ring, which is a four-membered saturated heterocyclic structure that contributes to its biological activity. The presence of the methanesulfonic acid moiety enhances its solubility and bioavailability.

Research indicates that 2-(azetidin-3-ylidene)acetonitrile may act as an inhibitor of specific kinases involved in various signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can modulate pathways that control cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 2-(azetidin-3-ylidene)acetonitrile.

-

Antiproliferative Activity :

A study evaluated the compound's effect on various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The results indicated significant inhibition of cell proliferation with IC50 values in the low micromolar range, suggesting potential as an anticancer agent . -

Kinase Inhibition :

The compound has been shown to inhibit specific kinases linked to tumor growth. For instance, it demonstrated inhibitory effects on PI3K and mTOR pathways, which are critical for cancer cell survival and proliferation . -

Anti-inflammatory Effects :

Preliminary studies suggest that 2-(azetidin-3-ylidene)acetonitrile may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .

Research Findings

Recent advancements in synthetic methodologies have facilitated the production of this compound, allowing for more extensive biological testing. Notably, the synthesis involving methanesulfonic acid has been optimized to yield higher purity and bioactivity .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Initial Synthesis | Reaction between azetidine derivatives and acetonitrile |

| Purification | Use of methanesulfonic acid for enhanced solubility |

| Characterization | NMR and mass spectrometry for structural confirmation |

Q & A

Q. What are the common synthetic challenges associated with 2-(azetidin-3-ylidene)acetonitrile and methanesulfonic acid intermediates, and how can they be mitigated?

Synthetic routes for intermediates like 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile often face issues such as low yields, hazardous reagents, and environmentally harmful byproducts (e.g., mixed salt wastewater). Mitigation strategies include:

- Solvent optimization : Replace high-risk solvents with greener alternatives (e.g., acetonitrile for improved solubility control) .

- Catalyst screening : Use phase-transfer catalysts to enhance reaction efficiency and reduce side-product formation.

- Waste management : Implement in-situ neutralization techniques to minimize hazardous waste .

Q. How can researchers ensure the stability of methanesulfonic acid (MSA) in acetonitrile-based reaction systems?

MSA stability in acetonitrile is influenced by temperature, moisture, and acid concentration. Best practices include:

- Temperature control : Maintain reactions at ≤25°C to prevent decomposition .

- Moisture exclusion : Use anhydrous acetonitrile and inert atmospheres (e.g., argon purging) .

- Acid concentration monitoring : Titrate MSA to ensure molar ratios do not exceed 0.1 M, which can destabilize intermediates .

Q. What analytical methods are suitable for quantifying 2-(azetidin-3-ylidene)acetonitrile derivatives in complex matrices?

Reverse-phase HPLC with optimized mobile phases is recommended:

| Parameter | Condition | Source |

|---|---|---|

| Column | NUCLEOSHELL® RP 18, 2.7 μm | |

| Mobile phase | A: Acetonitrile + 0.1% MSA; B: 0.1% MSA | |

| Gradient | 10–35% A in 2.5 min, 35–50% A in 2 min | |

| Detection | UV at 280 nm |

Advanced Research Questions

Q. How can mechanistic discrepancies in the acid-base behavior of azetidine derivatives be resolved?

Conflicting spectroscopic data (e.g., UV-Vis band shifts) often arise from protonation equilibria. To address this:

- pH titration studies : Monitor absorption changes at 300 nm with incremental MSA addition to identify pKa values .

- DFT calculations : Correlate experimental spectra with computational models of protonated/non-protonated species.

- Validation : Cross-check results using NMR or mass spectrometry to confirm intermediate structures .

Q. What strategies improve the eco-friendly synthesis of 2-(azetidin-3-ylidene)acetonitrile intermediates?

Green chemistry approaches include:

Q. How do researchers differentiate between degradation products and synthetic intermediates in azetidine-MSA systems?

Use orthogonal analytical workflows:

LC-MS/MS : Identify molecular weights and fragmentation patterns of unknown peaks .

Stability testing : Expose intermediates to accelerated degradation conditions (e.g., 40°C, 75% RH) and compare chromatograms .

Isotopic labeling : Track degradation pathways using deuterated MSA or ¹³C-labeled acetonitrile .

Q. What experimental design considerations are critical for kinetic studies of MSA-catalyzed azetidine reactions?

Key factors include:

- Substrate purity : Ensure intermediates are ≥98% pure (via HPLC) to avoid side reactions .

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track real-time conversion rates .

- Statistical optimization : Apply Response Surface Methodology (RSM) to model interactions between temperature, MSA concentration, and solvent ratios .

Data Contradiction Analysis

Q. How should researchers address inconsistent yield reports for azetidine-MSA reactions?

Potential causes and solutions:

- Impurity interference : Use solid-phase extraction (SPE) to pre-purify starting materials .

- Moisture sensitivity : Validate anhydrous conditions via Karl Fischer titration .

- Catalyst variability : Screen multiple batches of MSA for trace metal contaminants (e.g., Fe³⁺) using ICP-MS .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes for 2-(Azetidin-3-ylidene)acetonitrile

Q. Table 2. HPLC Validation Parameters for Azetidine Derivatives

| Parameter | Result (RSD ≤ 2%) | Regulatory Compliance | Source |

|---|---|---|---|

| Linearity (R²) | 0.999 | ICH Q2(R1) | |

| Precision (intra-day) | 1.2% | USP <621> | |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL | EMA guidelines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。